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Introduction to 4SC-203

4SC-203 is an investigational small molecule, multi-kinase inhibitor with potential antineoplastic activity. Its
primary therapeutic interest lies in targeting key kinases implicated in the pathogenesis of Acute Myeloid

Leukemia (AML), particularly FMS-like tyrosine kinase 3 (FLT3) [1] [2].

A notable feature of its development was the conduct of a first-in-human Phase I study (NCT01054937) in
healthy volunteers instead of cancer patients. This study aimed to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of single, escalating doses of 4SC-203. This approach is
sometimes employed for non-cytotoxic targeted therapies to obtain initial human safety and pharmacokinetic

data that is not confounded by the underlying disease and prior treatments of cancer patients [2] [3] [4].

Mechanism of Action and Key Targets

4SC-203 exhibits a unique selectivity profile, potently inhibiting a specific set of kinase targets in the low

nanomolar range [5]. The table below summarizes its primary molecular targets.
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Target . . R .
. Biological Significance in AML

Kinase

FLT3 (wild- A receptor tyrosine kinase that is overexpressed in AML patients; promotes cell

type) proliferation and survival [1] [2].

FLT3 Internal tandem duplications (ITD) or point mutations occur in ~30% of AML cases and

Mutants are associated with a dismal prognosis and high relapse rate [5] [2].

VEGF-R2 Vascular Endothelial Growth Factor Receptor 2; inhibition may disrupt tumor-associated
angiogenesis [5] [1].

AxI Implicated in cancer cell survival, invasion, and drug resistance.

Alk While more common in lymphomas and lung cancer, its inhibition contributes to the
multi-kinase activity profile.

Fak Focal Adhesion Kinase; regulates cellular proliferation, migration, and invasion.

Trk Tropomyosin receptor kinases; can be involved in oncogenic signaling.

Receptors

This multi-targeted mechanism is designed to simultaneously disrupt several critical signaling pathways that
drive leukemogenesis [5] [1]. The following diagram illustrates the conceptual signaling pathway and the

inhibitory role of 4SC-203.
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Summary of Preclinical and Early Clinical Data

The following table consolidates the key findings from the studies on 4SC-203.

Study Aspect

Key Findings and Outcomes

In Vitro Activity

In Vivo Efficacy

Clinical Trial
(NCT01054937)

Exhibited unique, potent (low nM range) selectivity for FLT3 (including mutants),
Axl, Alk, Fak, VEGF-R2, and Trk receptors [5].

Demonstrated significant antitumor activity in preclinical in vivo models relevant
to AML [5].

A Phase |, randomized, double-blind, placebo-controlled, single-dose escalation
study in healthy male volunteers (n=50). The primary objective was safety and
tolerability, with secondary objectives of pharmacokinetics and
pharmacodynamics [4].
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Study Aspect Key Findings and Outcomes

Clinical Safety & In the first-in-human study, 4SC-203 was reported to be "well tolerated across
Tolerability the concentration range studied" [5].

Pharmacokinetic The study in healthy volunteers demonstrated a "favorable pharmacokinetic
Profile profile” [5].

Experimental Models and Methodologies

While the search results do not contain granular laboratory protocols, they reference standard experimental

approaches used in the evaluation of 4SC-203.

In Vitro Kinase Inhibition Assays

e Purpose: To determine the potency (ICso values) of 4SC-203 against a panel of purified kinase
proteins [5].

¢ General Methodology: These assays typically measure the transfer of the y-phosphate group from
ATP to a substrate protein or peptide in the presence of the inhibitor. The level of inhibition is
guantified using techniques like fluorescence resonance energy transfer (FRET) or radioactivity.

In Vivo Efficacy Models

e Purpose: To evaluate the anti-tumor activity of 4SC-203 in a living organism [5].

¢ General Methodology: Preclinical studies typically use mouse xenograft models. This involves
subcutaneously implanting human AML cell lines (e.g., MOLM-13) into immunodeficient mice. Mice
are then treated with vehicle control or 4SC-203, and tumor volume is measured over time to assess
the compound's efficacy in suppressing tumor growth.

Clinical Development Context

The development of 4SC-203 highlights a pathway for targeted, non-cytotoxic agents. Its first-in-human
study in healthy volunteers provided early safety and pharmacokinetic data, supporting its potential
progression to patient trials [3]. The completed Phase I trial (NCT01054937) was listed on ClinicalTrials.gov

with the condition "Acute Myeloid Leukemia," indicating that the ultimate clinical goal was AML therapy
[6] [4].
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Research Applications and Synergistic Potential

For researchers in the field, 4SC-203 represents a tool for understanding multi-kinase inhibition in AML. Its
primary application would be in mechanistic studies exploring the simultaneous blockade of FLT3 and

angiogenesis (via VEGFR2) or other co-targeted kinases like AxI.

The concept of rational drug combinations is highly relevant in AML. Recent research on other agents, such
as the multikinase inhibitor olverembatinib, demonstrates that combining a kinase inhibitor with a Bcl-2
inhibitor (e.g., lisaftoclax) can overcome drug resistance and synergistically induce apoptosis in AML

models [7]. This provides a strong rationale for investigating similar combination strategies with 4SC-203.

Important Note on Data Availability

This application note is compiled from publicly available sources. Specific details on experimental
conditions, such as exact dosing regimens in animal models, full pharmacokinetic parameters, and
comprehensive biomarker data from the clinical trial, were not available. Researchers are advised to consult

primary scientific publications or the drug sponsor for complete protocols and datasets.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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